2,4-dibromo-6-{(E)-[(5-chloro-2-hydroxyphenyl)imino]methyl}phenol
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Overview
Description
2,4-DIBROMO-6-{[(5-CHLORO-2-HYDROXYPHENYL)IMINO]METHYL}PHENOL is a complex organic compound with the molecular formula C13H7Br2ClNO2 It is characterized by the presence of bromine, chlorine, and hydroxyl functional groups, which contribute to its unique chemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-DIBROMO-6-{[(5-CHLORO-2-HYDROXYPHENYL)IMINO]METHYL}PHENOL typically involves multi-step organic reactionsThe reaction conditions often require the use of solvents such as ethanol or methanol and catalysts like hydrochloric acid to facilitate the condensation process .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale bromination and condensation reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2,4-DIBROMO-6-{[(5-CHLORO-2-HYDROXYPHENYL)IMINO]METHYL}PHENOL undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinone derivatives.
Reduction: The imino group can be reduced to form amine derivatives.
Substitution: The bromine atoms can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions often require the presence of a base such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted phenol derivatives depending on the nucleophile used.
Scientific Research Applications
2,4-DIBROMO-6-{[(5-CHLORO-2-HYDROXYPHENYL)IMINO]METHYL}PHENOL has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Studied for its potential use in developing new pharmaceuticals, particularly in the treatment of bacterial and fungal infections.
Mechanism of Action
The mechanism of action of 2,4-DIBROMO-6-{[(5-CHLORO-2-HYDROXYPHENYL)IMINO]METHYL}PHENOL involves its interaction with cellular components. The compound’s bromine and chlorine atoms can form covalent bonds with nucleophilic sites in proteins and enzymes, potentially inhibiting their function. This interaction can disrupt cellular processes, leading to antimicrobial and antifungal effects. The hydroxyl group may also participate in hydrogen bonding, further influencing the compound’s biological activity .
Comparison with Similar Compounds
Similar Compounds
2,4-Dibromo-6-chlorophenol: Similar in structure but lacks the imino group.
2,4-Dibromo-6-hydroxyphenol: Similar but lacks the chlorine atom.
5-Chloro-2-hydroxybenzaldehyde: A precursor in the synthesis of the target compound.
Uniqueness
2,4-DIBROMO-6-{[(5-CHLORO-2-HYDROXYPHENYL)IMINO]METHYL}PHENOL is unique due to the presence of both bromine and chlorine atoms, as well as the imino and hydroxyl functional groups. This combination of functional groups imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications in research and industry .
Properties
Molecular Formula |
C13H8Br2ClNO2 |
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Molecular Weight |
405.47 g/mol |
IUPAC Name |
2,4-dibromo-6-[(5-chloro-2-hydroxyphenyl)iminomethyl]phenol |
InChI |
InChI=1S/C13H8Br2ClNO2/c14-8-3-7(13(19)10(15)4-8)6-17-11-5-9(16)1-2-12(11)18/h1-6,18-19H |
InChI Key |
ATQAUMKUZJFCMA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1Cl)N=CC2=C(C(=CC(=C2)Br)Br)O)O |
Origin of Product |
United States |
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